RSR-056
Description
RSR-056 is a pyridine-derived positron emission tomography (PET) imaging agent developed as a selective inverse agonist for the cannabinoid receptor subtype 2 (CB2R). It was designed through structure-activity relationship (SAR) optimization of a pyridine scaffold to enhance CB2R specificity and pharmacokinetic properties . Radiolabeled with carbon-11 ([¹¹C]this compound), it demonstrated high CB2R affinity (Ki = 2.5 nM) and exceptional selectivity (>1,000-fold over CB1R) in preclinical studies .
Properties
Molecular Formula |
C22H33N3O5 |
|---|---|
Molecular Weight |
419.52 |
IUPAC Name |
Ethyl 2-(6-(cyclopropylmethoxy)-5-(3-methoxyazetidin-1-yl)picolinamido)-2-ethylbutanoate |
InChI |
InChI=1S/C22H33N3O5/c1-5-22(6-2,21(27)29-7-3)24-19(26)17-10-11-18(25-12-16(13-25)28-4)20(23-17)30-14-15-8-9-15/h10-11,15-16H,5-9,12-14H2,1-4H3,(H,24,26) |
InChI Key |
IXMCJACYFJDRFX-UHFFFAOYSA-N |
SMILES |
CCC(CC)(NC(C1=NC(OCC2CC2)=C(N3CC(OC)C3)C=C1)=O)C(OCC)=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
RSR056; RSR 056; RSR-056 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Pharmacological Comparisons
RSR-056 belongs to the pyridine class of CB2R ligands. Key analogues and competitors include:
Pyridine Derivatives
[¹¹C]RS-016 Structure: Pyridine analogue with a modified azetidine side chain. Affinity/Selectivity: Higher CB2R affinity (Ki = 0.7 nM) but similar selectivity (>1,000-fold over CB1R) compared to this compound . Performance: Superior stability in vivo and higher uptake in spleen, liver, and intestines.
[¹⁸F]RoSMA-18-d6 Structure: Fluorine-18 labeled, deuterated derivative of RSR-055. Affinity/Selectivity: Sub-nanomolar CB2R affinity (Ki = 0.8 nM) and unmatched selectivity (>12,000-fold over CB1R) .
Non-Pyridine CB2R Tracers
[¹¹C]A-836339 (Thiazole Class)
- Affinity/Selectivity : Ki = 0.64 nM for CB2R, but lower selectivity (>400-fold over CB1R) .
- Limitations : Rapid metabolism and low brain specificity in vivo .
[¹⁸F]JHU94620 Affinity/Selectivity: Ki = 0.38 nM for CB2R, selectivity >1,000-fold . Performance: High lipophilicity (LogP = 3.4) led to non-specific binding, limiting clinical utility .
Key Data Table
| Compound | Class | CB2R Ki (nM) | CB1R Selectivity | LogP | Metabolic Stability (% Intact Tracer) | Brain Uptake Specificity | Clinical Stage |
|---|---|---|---|---|---|---|---|
| [¹¹C]this compound | Pyridine | 2.5 | >1,000 | 1.94 | 21% (20 min) | Limited in health; LPS↑ | Preclinical |
| [¹⁸F]RoSMA-18-d6 | Pyridine | 0.8 | >12,000 | N/A | 100% (45 min, brain) | Yes (ALS models) | Phase I/II |
| [¹¹C]RS-016 | Pyridine | 0.7 | >1,000 | N/A | High | No | Preclinical |
| [¹¹C]A-836339 | Thiazole | 0.64 | >400 | 2.97 | Low | No | Preclinical |
| [¹⁸F]JHU94620 | Thiazole | 0.38 | >1,000 | 3.4 | Moderate | No | Preclinical |
Research Findings and Limitations
- This compound Advantages :
This compound Limitations :
Competitive Edge of [¹⁸F]RoSMA-18-d6 :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
